molecular formula C31H31Cl2FN4O4 B8592291 N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-2-oxo-1H-spiro[indole-3,3'-pyrrolidine]-5'-carboxamide

N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-2-oxo-1H-spiro[indole-3,3'-pyrrolidine]-5'-carboxamide

Cat. No.: B8592291
M. Wt: 613.5 g/mol
InChI Key: MURAVORBGFDSMA-UHFFFAOYSA-N
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Description

The compound “rac-(2’S,3’R,4’S,5’R)-6-chloro-4’-(3-chloro-2-fluoro-phenyl)-2’-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydro-spiro[indole-3,3’-pyrrolidine]-5’-carboxylic acid (4-carbamoyl-2-methoxy-phenyl)-amide” is a complex organic molecule that exhibits unique chemical properties This compound is characterized by its spiro[indole-3,3’-pyrrolidine] core, which is functionalized with various substituents, including chloro, fluoro, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the spiro[indole-3,3’-pyrrolidine] core structure. Common synthetic routes may include:

    Formation of the spiro[indole-3,3’-pyrrolidine] core: This can be achieved through cyclization reactions involving indole and pyrrolidine derivatives.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as thionyl chloride (SOCl₂) or fluorine gas (F₂) under controlled conditions.

    Functionalization with carbamoyl and methoxy groups: Carbamoylation and methylation reactions using reagents like isocyanates and methyl iodide (CH₃I).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of the indole and pyrrolidine rings allows for oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: Halogen substituents (chloro and fluoro) can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its functional groups can form specific interactions, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its unique structure may impart specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro, fluoro, and carbamoyl groups can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,3’-pyrrolidine] derivatives: Compounds with similar core structures but different substituents.

    Halogenated indoles: Compounds with chloro or fluoro substituents on the indole ring.

    Carbamoyl-substituted compounds: Molecules with carbamoyl groups attached to aromatic or heterocyclic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the spiro[indole-3,3’-pyrrolidine] core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H31Cl2FN4O4

Molecular Weight

613.5 g/mol

IUPAC Name

N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

InChI

InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)

InChI Key

MURAVORBGFDSMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of rac-(2′S,3′R,4′S,5′R)-6-chloro-4′-(3-chloro-2-fluoro-phenyl)-2′-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydro-spiro[indole-3,3′-pyrrolidine]-5′-carboxylic acid (4-cyano-2-methoxy-phenyl)-amide (0.34 g, 0.57 mmol) in DMSO (15 mL) at 0° C. was added an aqueous solution (30% Aldrich) of H2O2 (0.56 g, 16 mmol), then aqueous solution (1N) of NaOH (5.7 mL, 5.7 mmol) was added dropwise. The reaction mixture was stirred at 0° C. for 1 h. The mixture was partitioned between ethyl acetate and saturated aqueous Na2SO3 solution. The organic layer was separated, washed with water, brine, dried over MgSO4, and concentrated. The residue was purified by chromatography (50%-100% EtOAc in CH2Cl2) to give rac-(2′S,3′R,4′S,5′R)-6-chloro-4′-(3-chloro-2-fluoro-phenyl)-2′-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydro-spiro[indole-3,3′-pyrrolidine]-5′-carboxylic acid (4-carbamoyl-2-methoxy-phenyl)-amide as a off white solid (Yield, 0.22 g, 63%)
Name
rac-(2′S,3′R,4′S,5′R)-6-chloro-4′-(3-chloro-2-fluoro-phenyl)-2′-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydro-spiro[indole-3,3′-pyrrolidine]-5′-carboxylic acid (4-cyano-2-methoxy-phenyl)-amide
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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